molecular formula C10H16N4O2S B6521189 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795361-46-4

1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B6521189
CAS No.: 1795361-46-4
M. Wt: 256.33 g/mol
InChI Key: UJZCRSQWJQRGND-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a cyclopropanesulfonyl group and at the 4-position with a 1,4-disubstituted 1,2,3-triazole ring. The triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c15-17(16,10-1-2-10)13-6-3-9(4-7-13)14-8-5-11-12-14/h5,8-10H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCRSQWJQRGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group and the triazole moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects :
    • The cyclopropanesulfonyl group in the target compound likely confers higher metabolic stability compared to benzoyl groups (e.g., BK46041) due to reduced susceptibility to esterase cleavage and enhanced electron-withdrawing effects .
    • Bulkier substituents (e.g., tert-butylphenyl in Compound 10) improve receptor binding affinity but may reduce bioavailability, whereas the compact cyclopropane ring balances steric effects and solubility .
  • Triazole Positioning : All compounds feature 1,4-disubstituted triazoles, a hallmark of CuAAC synthesis, ensuring regioselectivity and compatibility with diverse functional groups .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., ’s Compound 16) exhibit high lipophilicity, improving blood-brain barrier penetration. The target compound’s sulfonyl group may reduce logP values, favoring peripheral action .
  • Solubility : Piperidine derivatives with carboxylate salts (e.g., Compound 9 in ) show enhanced aqueous solubility, whereas the target compound’s neutral sulfonyl group may require formulation adjustments for optimal bioavailability .

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